4-Amino-PPHT Hydrobromide 4-Amino-PPHT Hydrobromide 4-Amino-PPHT Hydrobromide is a precursor for fluorescent labeled Dopamine D2 receptors (D2R) agonist.
Brand Name: Vulcanchem
CAS No.: 129298-03-9
VCID: VC0516153
InChI: InChI=1S/C21H28N2O.BrH/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24;/h3-9,19,24H,2,10-15,22H2,1H3;1H
SMILES: CCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O.Br
Molecular Formula: C21H29BrN2O
Molecular Weight: 405.38

4-Amino-PPHT Hydrobromide

CAS No.: 129298-03-9

Cat. No.: VC0516153

Molecular Formula: C21H29BrN2O

Molecular Weight: 405.38

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Amino-PPHT Hydrobromide - 129298-03-9

Specification

CAS No. 129298-03-9
Molecular Formula C21H29BrN2O
Molecular Weight 405.38
IUPAC Name 6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Standard InChI InChI=1S/C21H28N2O.BrH/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24;/h3-9,19,24H,2,10-15,22H2,1H3;1H
Standard InChI Key JLEJPNRRWHBLOH-UHFFFAOYSA-N
SMILES CCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O.Br
Appearance Solid powder

Introduction

Chemical Properties and Structure

4-Amino-PPHT Hydrobromide (CAS No.: 129298-03-9) is chemically identified as 6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide. The compound belongs to the tetrahydronaphthalene class of structures that includes several dopaminergic ligands. Its molecular structure contains an amino group positioned at the para position of the phenyl ring, which distinguishes it from related PPHT compounds and contributes to its specific binding properties.

The chemical composition and key properties of 4-Amino-PPHT Hydrobromide are summarized in the following table:

PropertyValue
Molecular FormulaC21H29BrN2O (salt form)
Molecular Weight405.38 g/mol (salt form)
Free Base FormulaC21H28N2O
Free Base Weight324.46 g/mol
IUPAC Name6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Physical AppearanceSolid powder
LogP4.367
Topological Polar Surface Area (tPSA)49.49 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bond Count6
Heavy Atom Count25

The compound features a tetrahydronaphthalene core structure with a hydroxyl group, connected to an amino-phenyl moiety via an ethyl-propylamine linker. This specific structural arrangement enables its interaction with dopamine receptors, particularly the D2 subtype.

Pharmacological Profile

4-Amino-PPHT Hydrobromide demonstrates remarkable selectivity for dopamine D2 receptors, with a reported binding affinity (Ki) of 6.8 nM. This high affinity makes it particularly valuable for studying D2 receptor-mediated effects in biological systems. The compound serves as a selective ligand, preferentially binding to dopamine D2 receptors over other dopamine receptor subtypes.

The pharmacological significance of 4-Amino-PPHT stems from its role as a precursor for developing fluorescent probes that target dopamine D2 receptors. These receptors are critical components of the central nervous system, involved in regulating numerous physiological processes including movement, cognition, motivation, and reward pathways.

Dopamine D2 receptors exist in two affinity states: a high-affinity state (D2high) and a low-affinity state (D2low). The high-affinity state is particularly relevant for agonist binding and subsequent G-protein activation. 4-Amino-PPHT derivatives and analogs are often developed to target these high-affinity states, making them valuable tools for investigating receptor function and drug interactions.

Research Applications

The primary application of 4-Amino-PPHT Hydrobromide lies in neuropharmacological research, particularly in studies focused on dopamine D2 receptors. These receptors are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, making them important targets for therapeutic intervention.

Development of Fluorescent Probes

4-Amino-PPHT Hydrobromide serves as a key precursor for synthesizing fluorescently labeled dopamine D2 receptor agonists. The amino group at the para position of the phenyl ring provides a convenient attachment point for fluorescent tags, enabling the visualization and tracking of receptor localization and dynamics in biological systems.

These fluorescent probes allow researchers to:

  • Visualize the distribution of dopamine D2 receptors in cellular and tissue preparations

  • Monitor receptor trafficking and internalization in real-time

  • Study ligand-receptor interactions at the molecular level

  • Investigate changes in receptor distribution in disease states

Structural Relationship to Other Dopaminergic Compounds

4-Amino-PPHT Hydrobromide belongs to a broader family of compounds used in dopamine receptor research. The parent compound PPHT [(±)-2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin hydrochloride] has been utilized in multiple studies investigating dopamine receptor function in various experimental models.

The structural modifications in 4-Amino-PPHT, particularly the addition of the amino group, alter its physicochemical properties and receptor interactions compared to the parent PPHT compound. These modifications can influence:

  • Receptor binding affinity and selectivity

  • Lipophilicity and blood-brain barrier permeability

  • Metabolic stability and pharmacokinetic profile

  • Potential for chemical derivatization

Researchers have explored various PPHT analogs with different substitution patterns to develop compounds with optimized properties for specific research applications, including fluorescent probes and radioligands for imaging studies.

Storage ConditionRecommended Duration
Powder form at -20°C3 years
Powder form at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

For experimental use, the compound can typically be dissolved in dimethyl sulfoxide (DMSO), though other solvents such as water, ethanol, or dimethylformamide (DMF) may be suitable depending on the specific application and concentration required.

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